N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (CAS: 942004-81-1) is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core substituted with a 3-chlorophenylacetamide group and a thiophene ring. Its molecular formula is C₁₈H₁₃ClN₄O₂S₂, with a molecular weight of 416.9 g/mol . The compound’s structure combines electron-withdrawing (chlorophenyl, oxo) and electron-donating (thiophene) groups, which may influence its physicochemical and biological properties. However, critical data such as solubility, melting point, and bioactivity remain unreported in available literature.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2S2/c1-10-20-16-17(27-10)15(13-6-3-7-26-13)22-23(18(16)25)9-14(24)21-12-5-2-4-11(19)8-12/h2-8H,9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOUMLDZTVFUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₈H₁₄ClN₃OS
- Molecular Weight : 363.84 g/mol
- IUPAC Name : this compound
These attributes suggest a complex molecular architecture that may contribute to its biological activity.
Anticancer Activity
Research has demonstrated that derivatives of thiazolopyridazines, including the compound , exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies using the MTT assay reported the following IC₅₀ values for related thiazolopyridazine compounds:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 7c | MCF-7 | 14.34 |
| 7h | MCF-7 | 10.39 |
| 7s | HCT-116 | 6.90 |
| Doxorubicin | MCF-7 | 19.35 |
These findings indicate that certain thiazolopyridazine derivatives possess comparable or superior anticancer activity compared to established chemotherapeutics like doxorubicin .
Antibacterial Activity
The antibacterial properties of related compounds have also been explored. Studies indicate that thiazole and pyridazine derivatives show potent activity against both Gram-positive and Gram-negative bacteria. For example, certain thiazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 7.8 µg/mL against Gram-positive strains and significantly higher activity against Gram-negative strains .
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound's structure allows it to interfere with cellular pathways critical for cancer cell growth and survival.
- Antioxidant Properties : Some studies suggest that thiazolopyridazine derivatives possess antioxidant capabilities, which can mitigate oxidative stress in cells, thereby contributing to their anticancer effects .
- Targeting Bacterial Enzymes : The antibacterial action is likely mediated through the inhibition of essential bacterial enzymes and disruption of bacterial cell wall synthesis.
Case Studies and Research Findings
Recent investigations into the biological activity of similar compounds have highlighted the importance of structural modifications in enhancing efficacy. For instance:
- A study on a series of thiazolopyridazine derivatives revealed that electron-withdrawing groups significantly increased cytotoxicity against cancer cell lines .
- Another research effort indicated that specific substitutions on the aromatic ring could enhance antibacterial potency, emphasizing the role of molecular design in drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized into positional isomers , heterocyclic core variants , and functional group analogs . Key comparisons are outlined below:
Positional Isomers: 3-Chlorophenyl vs. 4-Chlorophenyl Substitution
The 4-chlorophenyl analog (CAS: 941880-89-3) shares the same molecular formula and weight but differs in the chlorophenyl substitution position. For example:
- 3-Chlorophenyl : The meta-substitution could reduce steric hindrance compared to the para position, enhancing interaction with planar targets (e.g., enzyme active sites).
- 4-Chlorophenyl : Para-substitution may increase symmetry and dipole moments, influencing crystallinity or solubility .
Heterocyclic Core Variants
Compounds with alternative heterocyclic cores but similar substituents include:
- Benzimidazole Derivatives : 2-(1H-Benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide (C₁₅H₁₁ClN₃OS, MW: 316.8 g/mol) replaces the thiazolo-pyridazine core with a benzimidazole ring. This compound demonstrated antimicrobial activity in preliminary studies, suggesting the acetamide group’s role in bioactivity .
- Naphthyridine Derivatives : Goxalapladib (C₄₀H₃₉F₅N₄O₃, MW: 718.8 g/mol) features a naphthyridine core and is used in atherosclerosis treatment . Its larger structure and fluorine substitutions highlight how core modifications expand therapeutic applications .
Functional Group Analogs
- Thiophene-Containing Compounds : The thiophene group in the target compound may improve π-π stacking interactions compared to phenyl-substituted analogs, as seen in photovoltaic or receptor-binding applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
